Cas no 1707581-35-8 (2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol)
![2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol structure](https://ja.kuujia.com/scimg/cas/1707581-35-8x500.png)
2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol 化学的及び物理的性質
名前と識別子
-
- 2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
-
- インチ: 1S/C10H17N3O/c1-7(2)6-13-10(14)8-4-3-5-11-9(8)12-13/h7,11-12H,3-6H2,1-2H3
- InChIKey: CTQRHJSPLMPPMF-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C(NCCC2)NN1CC(C)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 283
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 44.4
2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM287762-10g |
2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol |
1707581-35-8 | 97% | 10g |
$1814 | 2021-08-18 | |
Chemenu | CM287762-5g |
2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol |
1707581-35-8 | 97% | 5g |
$1323 | 2021-08-18 | |
Chemenu | CM287762-1g |
2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol |
1707581-35-8 | 97% | 1g |
$636 | 2021-08-18 | |
Chemenu | CM287762-1g |
2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol |
1707581-35-8 | 97% | 1g |
$673 | 2023-02-17 |
2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol 関連文献
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-olに関する追加情報
Introduction to 2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS No. 1707581-35-8)
2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1707581-35-8, belongs to the pyrazolo[3,4-b]pyridine class of molecules, which are known for their diverse pharmacological applications. The presence of an isobutyl substituent and a hydroxyl group at the 3-position of the tetrahydro derivative contributes to its distinct chemical and biological profile.
The structural framework of 2-isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol incorporates a fused bicyclic system consisting of a pyrazole ring and a pyridine ring. This configuration is particularly intriguing because it allows for multiple sites of interaction with biological targets. The compound’s molecular formula and stereochemistry make it a promising candidate for further investigation in drug discovery pipelines.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyrazolo[3,4-b]pyridine derivatives. These compounds have shown promise in various preclinical studies as scaffolds for developing drugs targeting neurological disorders, inflammatory diseases, and cancer. The hydroxyl group in 2-isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol particularly makes it an interesting molecule for studying its interactions with enzymes and receptors.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is often associated with various diseases, making them attractive targets for therapeutic intervention. Preliminary studies have suggested that derivatives of pyrazolo[3,4-b]pyridine can modulate kinase activity by binding to their active sites or allosteric pockets.
The isobutyl substituent in 2-isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol may also contribute to its pharmacological properties by influencing solubility and metabolic stability. This substitution pattern can enhance the compound’s ability to cross biological membranes and interact with intracellular targets. Additionally, the tetrahydro moiety may help in reducing lipophilicity while maintaining bioavailability.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds more accurately. Molecular docking studies have been performed using 2-isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol as a lead molecule to identify potential binding sites on target proteins. These studies have provided valuable insights into how structural modifications can enhance potency and selectivity.
The synthesis of 2-isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has been optimized to ensure high yield and purity. Multi-step synthetic routes involving condensation reactions followed by cyclization have been employed to construct the core heterocyclic system. Further modifications can be introduced at various positions on the molecule to explore different biological activities.
In conclusion, 2-isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS No.1707581-35-8) represents a fascinating compound with significant potential in pharmaceutical research。 Its unique structure, coupled with its predicted interactions with biological targets, makes it a valuable scaffold for developing novel therapeutic agents。 As research in this area continues to evolve, further exploration of its pharmacological properties will undoubtedly yield exciting discoveries.
1707581-35-8 (2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol) 関連製品
- 2137089-25-7((3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol)
- 1785685-56-4(6-(4-Fluorophenyl)-2-methylhex-5-enoic acid)
- 882073-22-5(1-(4-Chlorophenyl)-3-(4-fluorophenyl)sulfanyl-1-propanone)
- 1804881-02-4(Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate)
- 1007464-33-6(methyl({1-(propan-2-yl)-1H-pyrazol-5-ylmethyl})amine)
- 1707602-60-5(1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride)
- 664983-57-7(2-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide)
- 2171652-28-9(3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo3.2.1octan-3-ol)
- 881673-56-9(1H-Pyrrole-3-carboxylic acid,5-(4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-, ethyl ester)
- 865657-36-9(2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-phenylacetamide)




